Methyl 7-chloro-7-oxoheptanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13ClO3 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
methyl 7-chloro-7-oxoheptanoate |
InChI |
InChI=1S/C8H13ClO3/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3 |
InChI Key |
QQVKQGBPSKQBNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 7 Chloro 7 Oxoheptanoate and Its Analogs
Classic Synthetic Routes and Reaction Conditions
Traditional methods for synthesizing keto-esters and their precursors remain fundamental in many laboratory and industrial settings. These routes often rely on well-established, powerful reactions that are effective and well-understood.
Grignard Reaction-Based Approaches for Keto-Ester Formation
A primary and direct route to α-keto-esters, which are structurally related to the target molecule's reactive end, involves the use of Grignard reagents. Patents reveal a common strategy for synthesizing the ethyl analog, ethyl 7-chloro-2-oxoheptanoate, which is a key starting material for the renal dehydropeptidase inhibitor, cilastatin. patsnap.com This synthesis employs a Grignard reaction between 1-bromo-5-chloropentane (B104276) and magnesium. patsnap.comgoogle.comgoogle.com The resulting Grignard reagent is then reacted with a derivative of oxalic acid, such as ethyloxalylmonochloride or diethyl oxalate (B1200264), in an addition reaction. patsnap.comgoogle.com
The general mechanism involves the nucleophilic attack of the Grignard reagent on one of the electrophilic carbonyl carbons of the oxalate derivative. Subsequent acidic workup yields the final keto-ester. patsnap.com The reaction of esters with Grignard reagents typically proceeds via a nucleophilic acyl substitution to form a ketone intermediate. libretexts.orgjove.com However, because ketones are generally more reactive than esters, a second equivalent of the Grignard reagent can add to the newly formed ketone, leading to a tertiary alcohol. jove.comchemistrysteps.com To achieve the desired keto-ester, careful control of reaction conditions, such as low temperatures (e.g., -50°C to 15°C), is crucial to prevent this secondary reaction and other side reactions. google.comgoogle.com
| Reactants | Reagents & Solvents | Conditions | Product | Yield | Ref |
| 1-bromo-5-chloropentane, Magnesium | Anhydrous Tetrahydrofuran (THF) | Initiation with small amount of reactant, then dropwise addition | 5-Chloropentylmagnesium bromide (Grignard Reagent) | In situ | patsnap.comgoogle.com |
| Grignard Reagent, Diethyl oxalate | Benzene solvent with organic base | Addition reaction at -25 to -5 °C, followed by acid hydrolysis | Ethyl 7-chloro-2-oxoheptanoate | ~60-63% (total) | google.com |
| Grignard Reagent, Ethyloxalylmonochloride | Benzene solvent with organic base | Addition reaction followed by acid hydrolysis | Ethyl 7-chloro-2-oxoheptanoate | Not specified | patsnap.com |
Esterification and Acyl Chloride Synthesis Pathways
The structure of methyl 7-chloro-7-oxoheptanoate, also known as pimelic acid monochloride monomethyl ester, suggests a straightforward synthesis starting from a dicarboxylic acid, such as pimelic acid. nih.gov This pathway involves two distinct transformations: the esterification of one carboxylic acid group and the conversion of the other into an acyl chloride.
Esterification: The formation of the methyl ester can be achieved through several methods. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol). libretexts.org The reaction is reversible and often requires a large excess of the alcohol to drive the equilibrium towards the ester product. libretexts.org Alternatively, carboxylic acids can be readily converted to methyl esters with diazomethane (B1218177) in an ether solvent, a reaction that is high-yielding but requires caution due to the toxic and explosive nature of diazomethane. jove.comlibretexts.org Other methods include using trimethylsilyldiazomethane (B103560) or reacting the acid with SOCl₂ in methanol, where anhydrous HCl is generated in situ to catalyze the esterification. commonorganicchemistry.com
Acyl Chloride Synthesis: The conversion of the second carboxylic acid group into an acyl chloride is a key step. This is commonly accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgchemguide.co.uk This method is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk Other reagents used for this transformation include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃), though these may require fractional distillation to separate the product from phosphorus-containing byproducts. libretexts.orgchemguide.co.uk Oxalyl chloride is another, milder option that is often catalyzed by dimethylformamide (DMF). wikipedia.org
The synthetic sequence would involve first performing a mono-esterification of pimelic acid, followed by the conversion of the remaining carboxylic acid function to the acyl chloride to yield the final product.
| Reaction | Reagent(s) | Key Features | Ref |
| Esterification | Methanol, H₂SO₄ (cat.) | Fischer Esterification; reversible, requires excess alcohol. | libretexts.org |
| Esterification | Diazomethane (CH₂N₂) | High yield, but reagent is toxic and explosive. | jove.comlibretexts.org |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Gaseous byproducts (SO₂, HCl) simplify purification. | libretexts.orgchemguide.co.uk |
| Acyl Chloride Formation | Phosphorus(V) Chloride (PCl₅) | Solid reagent, reacts in the cold. | libretexts.orgchemguide.co.uk |
| Acyl Chloride Formation | Oxalyl Chloride | Milder reagent, often used with a DMF catalyst. | wikipedia.org |
Methyl Acetoacetate-Derived Synthetic Strategies
The acetoacetic ester synthesis is a classic method for preparing methyl ketones. uomustansiriyah.edu.iqlibretexts.org This strategy utilizes the high acidity of the α-protons of methyl acetoacetate (B1235776), which are situated between two carbonyl groups. atamanchemicals.com Deprotonation with a base, such as sodium ethoxide, generates a stabilized enolate that can act as a nucleophile. uomustansiriyah.edu.iq
This enolate can be alkylated with an alkyl halide. A subsequent hydrolysis and decarboxylation sequence yields a substituted methyl ketone. uomustansiriyah.edu.iq While not a direct route to this compound, this chemistry is fundamental to forming keto-esters. A related and highly relevant reaction is the acylation of methyl acetoacetate with an acid chloride. acs.org For instance, reacting the barium complex of methyl acetoacetate with an acid chloride, followed by cleavage with methanol, can produce various β-keto esters in good yields (67-84%). acs.org This approach demonstrates a powerful carbon-carbon bond-forming strategy to create a keto-ester functionality, which could be adapted for the synthesis of various analogs.
Advanced and Green Chemistry Synthetic Approaches
Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and environmentally benign methods. These include biocatalytic routes that offer high enantioselectivity and transition metal-catalyzed reactions that enable novel bond formations under mild conditions.
Enzymatic and Biocatalytic Synthesis Routes for Chiral Intermediates
Biocatalysis has emerged as a powerful tool in organic synthesis, particularly for the production of chiral compounds. researchgate.net Ketoreductases (KREDs) are enzymes that can reduce prochiral ketones to chiral secondary alcohols with high enantioselectivity. rsc.orgacs.org This is highly relevant for the synthesis of chiral analogs of this compound, where the keto group is reduced to a hydroxyl group.
These enzymatic reductions are valuable for producing key chiral intermediates for pharmaceuticals. rsc.org For example, the asymmetric reduction of various keto-esters, including α-halo-β-keto esters and α-alkyl-β-keto esters, can be achieved using KREDs, often through a dynamic kinetic resolution (DKR) process to yield products with high diastereomeric and enantiomeric excess. nih.gov Research has demonstrated the synthesis of methyl (R)-8-chloro-6-hydroxyoctanoate, a chiral hydroxy ester, with 98.0% ee using an engineered ketoreductase. rsc.org These enzymatic methods provide a green alternative to chemical catalysis, often proceeding under mild conditions with high selectivity. researchgate.net
| Substrate Type | Enzyme/Method | Product Type | Key Feature | Ref |
| Prochiral Ketones | Ketoreductases (KREDs) | Chiral Alcohols | High enantioselectivity, environmentally benign. | rsc.orgacs.org |
| α-Alkyl-β-keto esters | KREDs / DKR | Chiral α-Alkyl-β-hydroxy esters | Important building blocks for pharmaceuticals. | nih.gov |
| ε-Keto ester | Engineered Ketoreductase | Methyl (R)-8-chloro-6-hydroxyoctanoate | Synthesis of a key chiral intermediate with 98.0% ee. | rsc.org |
Palladium-Catalyzed and Other Transition Metal-Mediated Syntheses
Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. These methods offer access to complex molecules that are difficult to prepare using classical techniques. In the context of keto-ester synthesis, palladium-catalyzed reactions provide advanced routes to various analogs.
One notable example is the palladium-catalyzed β-arylation of α-keto esters. nih.gov Using a catalyst system derived from Pd₂(dba)₃ and PᵗBu₃, α-keto ester enolates can be coupled with aryl bromides to generate β-aryl α-keto esters in excellent yields. nih.govacs.org This reaction is tolerant of a wide range of functional groups on the aryl bromide. nih.gov
Furthermore, palladium catalysis can be used to generate palladium enolates from allyl β-keto esters via decarboxylation. These intermediates can then undergo a variety of transformations, including aldol (B89426) condensations and Michael additions, expanding the utility of β-keto esters in synthesis. nih.gov While these specific examples may not directly produce this compound, they represent the forefront of keto-ester synthesis, enabling the construction of diverse and complex analogs through selective, metal-mediated bond formation.
| Reaction Type | Catalyst System | Substrates | Products | Ref |
| β-Arylation | Pd₂(dba)₃ / PᵗBu₃ | α-Keto ester enolates, Aryl bromides | β-Aryl α-keto esters | nih.govacs.org |
| Decarboxylative Transformations | Palladium Catalyst | Allyl β-keto carboxylates | α-Allyl ketones, α,β-Unsaturated ketones, Aldol products | nih.gov |
| α-Hydroxylation | Dicationic Palladium(II) | 1,3-Ketoesters | α-Hydroxy-β-ketoesters | rsc.org |
Optimization of Reaction Parameters for Enhanced Yield and Purity
The synthesis of this compound, a bifunctional molecule featuring both a methyl ester and an acyl chloride, necessitates a careful optimization of reaction parameters to maximize yield and ensure high purity. The primary route to this compound involves the conversion of the terminal carboxylic acid group of a precursor, such as pimelic acid monomethyl ester, into an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. libretexts.orgmasterorganicchemistry.com The optimization of this process hinges on a systematic evaluation of several key variables, including the choice of chlorinating agent, solvent, reaction temperature, and the use of catalysts.
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. libretexts.orgchemguide.co.uk However, side reactions and the reactivity of the starting materials and products demand fine-tuning of the reaction conditions.
Key Reaction Parameters and Their Impact on Synthesis
The following table outlines the critical parameters that are typically optimized for the synthesis of acyl chlorides from carboxylic acids, a process directly analogous to the synthesis of this compound. The data presented is based on general principles and findings from related syntheses.
| Parameter | Variation | Effect on Yield | Effect on Purity | Rationale and Findings |
| Chlorinating Agent | Thionyl Chloride (SOCl₂), Oxalyl Chloride, PCl₅, PCl₃ | Generally high with SOCl₂ and Oxalyl Chloride | High with SOCl₂ due to gaseous byproducts | Thionyl chloride is often preferred for its cost-effectiveness and the formation of gaseous byproducts (SO₂ and HCl), which simplifies workup. chemguide.co.ukyoutube.com Oxalyl chloride is also effective but may be more expensive. PCl₅ and PCl₃ can also be used but may lead to more complex purification due to solid byproducts. libretexts.org |
| Solvent | Aprotic solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran) | Moderate to High | High | Aprotic solvents are essential to prevent reaction with the acyl chloride product. The choice of solvent can influence reaction rate and ease of product isolation. Toluene is a common choice for its relatively high boiling point and compatibility with Grignard reagents in analogous syntheses. google.com |
| Temperature | -15°C to Room Temperature | Temperature-dependent | High temperatures can lead to side reactions | The reaction is often initiated at a low temperature (e.g., -15°C to 0°C) and then allowed to warm to room temperature. google.com This control helps to mitigate potential side reactions, such as the formation of anhydrides or other byproducts, thereby enhancing the purity of the final product. youtube.com |
| Catalyst | N,N-Dimethylformamide (DMF) | Can significantly increase reaction rate | Can introduce impurities if not used in catalytic amounts | A catalytic amount of DMF is often employed to accelerate the reaction between the carboxylic acid and thionyl chloride. youtube.com However, an excess of the catalyst can complicate purification. The effectiveness of other catalysts, such as tertiary amines, has also been explored, but DMF is generally found to be superior for this transformation. youtube.com |
| Purification | Fractional Distillation, Extraction, Washing | High | High | After the reaction is complete, the crude product is typically purified to remove any unreacted starting material, excess reagents, and byproducts. Fractional distillation under reduced pressure is a common method for purifying acyl chlorides. libretexts.orgchemguide.co.uk Aqueous workup involving washing with a saturated sodium bicarbonate solution can neutralize any remaining acidic impurities. google.com For related compounds, purification can also involve forming a solid derivative that can be filtered and then decomposed to yield the purified product. patsnap.com |
Detailed Research Findings from Analogous Syntheses
While specific optimization studies for this compound are not extensively documented in publicly available literature, research on the synthesis of its ethyl ester analog, Ethyl 7-chloro-2-oxoheptanoate, provides valuable insights. In these syntheses, which often start from 1-bromo-5-chloropentane and involve a Grignard reaction followed by acylation, careful control of reaction temperature is crucial. For instance, maintaining the temperature between -15°C and -10°C during the addition of the Grignard reagent has been shown to be effective. google.compatsnap.com
Furthermore, the purification of the crude product is a critical step for achieving high purity. Methods for the ethyl analog have included washing with saturated sodium bicarbonate solution to neutralize the reaction mixture, followed by extraction with an organic solvent like ether or dichloromethane. google.com In some procedures, a multi-step purification process involving the formation of a solid hydrosulfite adduct has been employed to isolate the product from a complex mixture, ultimately leading to a product with a purity of over 98%. patsnap.comgoogle.com
The following table summarizes typical conditions and outcomes from the synthesis of a closely related analog, providing a model for the optimization of this compound synthesis.
Table of Reaction Conditions for the Synthesis of an Analogous Compound
| Starting Material | Reagents | Solvent | Temperature | Yield | Purity | Reference |
| 1-bromo-5-chloropentane | 1. Mg, THF2. Diethyl oxalate | Ether/THF | -15°C to -10°C | ~61% | >98% | google.com |
| Crude Ethyl 7-chloro-2-oxoheptanoate | Sodium bisulfite, Ethanol (B145695), Water | - | Room temp, then 0-5°C | - | High | patsnap.com |
By analogy, the synthesis of this compound from pimelic acid monomethyl ester would likely benefit from the use of thionyl chloride in an aprotic solvent, with catalytic DMF, under controlled temperature conditions. Subsequent purification via fractional distillation would be a critical final step to ensure high purity of the desired product.
Chemical Reactivity and Transformations of Methyl 7 Chloro 7 Oxoheptanoate
Nucleophilic Substitution Reactions of the Chloro Moiety
The acyl chloride functional group in methyl 7-chloro-7-oxoheptanoate is highly susceptible to nucleophilic attack. chemistrystudent.comvaia.com The carbon atom of the carbonyl group is electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles. chemistrystudent.comlibretexts.org These reactions typically proceed through a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, regenerating the carbonyl double bond and resulting in a new carboxylic acid derivative. vaia.comchemguide.co.uk
A variety of nucleophiles can be employed to displace the chloro group, leading to a range of functionalized heptanoate (B1214049) derivatives. Common nucleophilic substitution reactions include:
Hydrolysis: Reaction with water leads to the formation of the corresponding carboxylic acid, 7-methoxycarbonylheptanoic acid. libretexts.org
Alcoholysis: Treatment with an alcohol results in the formation of an ester. For example, reaction with ethanol (B145695) would yield ethyl 7-methoxycarbonylheptanoate. This is a common method for synthesizing esters. libretexts.orglibretexts.org
Aminolysis: Reaction with ammonia, primary amines, or secondary amines produces primary, secondary, or tertiary amides, respectively. chemistrystudent.comresearchgate.net
Reaction with Carboxylates: Acyl chlorides can react with carboxylate salts to form acid anhydrides. chemistrysteps.com
The general scheme for these reactions is depicted below:
| Nucleophile (Nu-H) | Product |
| Water (H₂O) | 7-(Methoxycarbonyl)heptanoic acid |
| Alcohol (R'OH) | Alkyl 7-(methoxycarbonyl)heptanoate |
| Ammonia (NH₃) | 7-(Methoxycarbonyl)heptanamide |
| Primary Amine (R'NH₂) | N-Alkyl-7-(methoxycarbonyl)heptanamide |
| Secondary Amine (R'₂NH) | N,N-Dialkyl-7-(methoxycarbonyl)heptanamide |
These transformations are fundamental in utilizing this compound as a building block in organic synthesis.
Carbonyl Group Reactivity and Functional Group Interconversions
The carbonyl group of the acyl chloride in this compound is a key site for various chemical transformations beyond simple nucleophilic substitution. These include reductions, condensations, and rearrangements.
The acyl chloride can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed. saskoer.cayoutube.com
Reduction to Primary Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), will reduce the acyl chloride all the way to a primary alcohol. youtube.comchemistrysteps.comquora.com In this case, this compound would be converted to methyl 7-hydroxyheptanoate. The reaction proceeds through an aldehyde intermediate, which is further reduced by the potent hydride reagent. chemistrysteps.com
Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. libretexts.orglibretexts.org Lithium tri(t-butoxy)aluminum hydride (LiAl(OᵗBu)₃H) is a common reagent for this purpose. chemistrysteps.comlibretexts.org Its bulkiness and reduced number of hydride equivalents allow for the selective reduction of the highly reactive acyl chloride to an aldehyde without significant further reduction to the alcohol. libretexts.org The reaction is typically carried out at low temperatures, such as -78 °C, to enhance selectivity. chemistrysteps.com
| Reducing Agent | Product |
| Lithium aluminum hydride (LiAlH₄) | Methyl 7-hydroxyheptanoate |
| Sodium borohydride (NaBH₄) | Methyl 7-hydroxyheptanoate |
| Lithium tri(t-butoxy)aluminum hydride (LiAl(OᵗBu)₃H) | Methyl 7-oxoheptanoate |
It is important to note that the ester group can also be reduced by strong reducing agents like LiAlH₄, but is generally unreactive towards milder reagents like NaBH₄ under standard conditions. libretexts.orgquora.com
While specific examples of condensation and cyclization reactions directly involving this compound are not extensively documented, the principles of α-halo ketone reactivity can be applied. The Favorskii rearrangement is a notable reaction of α-halo ketones that leads to carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. organicreactions.orgwikipedia.org In the case of a cyclic α-halo ketone, this results in ring contraction. wikipedia.org
Although this compound is not an α-halo ketone, derivatives of it could potentially undergo intramolecular cyclization reactions. For instance, if the carbon alpha to the ester were deprotonated, the resulting enolate could potentially attack the electrophilic carbonyl carbon of the acyl chloride, leading to a cyclic β-keto ester. However, the reactivity of the acyl chloride towards external nucleophiles would likely dominate.
The Favorskii rearrangement is the most relevant rearrangement reaction concerning the structural motif present in this compound, specifically the α-halo ketone-like reactivity. organicreactions.orgwikipedia.org This rearrangement occurs under basic conditions, where an α-halo ketone rearranges to form a carboxylic acid derivative. organicreactions.orgyoutube.com The mechanism is believed to involve the formation of a cyclopropanone intermediate after deprotonation at the α-position. wikipedia.org
For a molecule like this compound, a Favorskii-type rearrangement is not directly applicable as it is not an α-halo ketone. However, understanding such rearrangements is crucial when considering the synthesis of and potential side reactions involving related structures.
Stereoselective Transformations and Chiral Pool Applications
The reduction of a ketone to a chiral, non-racemic alcohol is a powerful transformation in organic synthesis. While this compound itself is achiral, it can be a precursor to keto-esters that can undergo stereoselective reductions.
The enantioselective reduction of prochiral ketones is a well-established field, with several reliable methods available. wikipedia.orgwikipedia.org These methods often employ chiral catalysts to deliver a hydride to one face of the ketone preferentially, leading to a high enantiomeric excess of one alcohol enantiomer. isomerlab.com
Two prominent methods for the enantioselective reduction of ketones are:
Corey-Itsuno Reduction (CBS Reduction): This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane. wikipedia.orgnrochemistry.comorganic-chemistry.orgsynarchive.com The catalyst coordinates with both the borane and the ketone, holding the ketone in a specific orientation that directs the hydride transfer to one face of the carbonyl. wikipedia.orgnrochemistry.com This method is effective for a wide range of ketones. wikipedia.org
Noyori Asymmetric Hydrogenation: This reaction employs a ruthenium catalyst complexed with a chiral diphosphine ligand, such as BINAP, and a chiral diamine. nucleos.comnrochemistry.comwikipedia.org The hydrogenation is typically carried out under a hydrogen atmosphere. nrochemistry.com This method is highly efficient for the asymmetric reduction of functionalized ketones, including β-keto esters. nucleos.comharvard.edupsu.edu
The general principle of these reductions can be applied to a β-keto ester derived from this compound. For example, a Claisen condensation involving the ester moiety could generate a β-keto ester, which could then be a substrate for enantioselective reduction. The choice of catalyst enantiomer ((R)- or (S)-) determines which enantiomer of the resulting hydroxy-ester is produced. isomerlab.comharvard.edu
| Method | Catalyst System | Product |
| Corey-Itsuno Reduction | Chiral oxazaborolidine, Borane | Chiral hydroxy-ester |
| Noyori Asymmetric Hydrogenation | Ru-BINAP-diamine complex, H₂ | Chiral hydroxy-ester |
Enzyme-catalyzed reductions also offer a green and highly selective alternative for producing chiral alcohols from ketones and keto esters. nih.govacs.orgnih.govacs.org
Diastereoselective Alkylations and Cyclizations of this compound
A comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the diastereoselective alkylations and cyclizations of this compound. While the functional groups present in the molecule, namely the acyl chloride and the methyl ester, are commonly involved in such transformations in other chemical contexts, dedicated research on the stereochemical outcomes of these reactions for this particular substrate has not been reported.
In theory, diastereoselective reactions involving this compound would be of significant interest in synthetic chemistry for the construction of complex cyclic molecules with defined stereochemistry. The bifunctional nature of the compound, possessing both an electrophilic acyl chloride and a less reactive methyl ester, presents opportunities for sequential or selective reactions.
Theoretical Diastereoselective Alkylations:
A hypothetical diastereoselective alkylation would likely involve the reaction of the acyl chloride moiety with a chiral nucleophile or the use of a chiral auxiliary to control the stereochemical outcome of the addition of an alkyl group. The goal would be to create a new stereocenter adjacent to the carbonyl group with a preference for one diastereomer over the other. The general transformation can be represented as:
Reaction: Addition of a nucleophile to the acyl chloride.
Potential for Diastereoselectivity: Would require a chiral environment, either from a chiral nucleophile, a chiral catalyst, or a chiral auxiliary attached to the substrate, to induce facial selectivity on the prochiral carbonyl carbon.
Theoretical Diastereoselective Cyclizations:
Intramolecular reactions, or cyclizations, of derivatives of this compound could also be envisioned to proceed diastereoselectively. For instance, if a nucleophilic center were introduced elsewhere in the molecule, an intramolecular acylation could lead to the formation of a cyclic ketone. The diastereoselectivity of such a cyclization would be influenced by the steric and electronic properties of the substituents on the carbon chain, as well as the reaction conditions.
Reaction: Intramolecular attack of a nucleophile on the acyl chloride.
Potential for Diastereoselectivity: The formation of a new stereocenter during the ring-forming step would be influenced by the pre-existing stereocenters in the molecule, leading to a diastereomeric preference.
The lack of published research in this specific area suggests a potential opportunity for future investigation. Studies exploring the reactivity of this compound with various chiral reagents and catalysts would be necessary to determine the feasibility and outcomes of its diastereoselective transformations. Without such empirical data, any discussion of reaction conditions, yields, or diastereomeric ratios remains purely speculative.
Due to the absence of specific research findings on the diastereoselective alkylations and cyclizations of this compound, no data tables of experimental results can be provided.
Applications As a Synthetic Building Block and Intermediate
Precursor in Specialized Organic Molecule Synthesis
The presence of the acyl chloride makes Methyl 7-chloro-7-oxoheptanoate an excellent starting point for introducing a seven-carbon spacer with functional handles at both ends into a target molecule.
This compound is a potential precursor for the synthesis of various nitrogen-containing heterocycles. The acyl chloride group can readily react with nitrogen nucleophiles to form amide bonds, which are key intermediates in the construction of cyclic systems.
Piperidines: The piperidine ring is a common structural motif in many natural products and pharmaceutical agents rasayanjournal.co.in. Synthetic strategies for N-substituted piperidines often involve the acylation of a suitable amine precursor nih.govresearchgate.netajchem-a.com. This compound can be used to acylate an amine, forming an amide intermediate. This intermediate, containing the long carbon chain and the terminal methyl ester, can then undergo further reactions, such as reduction and intramolecular cyclization, to form a substituted piperidine ring system.
Thiadiazoles: 1,3,4-Thiadiazoles are another class of heterocyclic compounds that are significant in medicinal and agricultural chemistry nih.govnih.govresearchgate.net. A common synthetic route to these compounds involves the acylation of thiosemicarbazide or a related acyl hydrazine, followed by a cyclization-dehydration step nih.govbu.edu.eg. This compound can serve as the acylating agent in this sequence. The reaction of its acyl chloride group with a thiohydrazide would form an N-acylthiohydrazide intermediate, which can then be cyclized using dehydrating agents like sulfuric acid to yield a 1,3,4-thiadiazole substituted with a methoxycarbonylhexyl chain bu.edu.eg.
Table 1: Representative Synthetic Pathways for Heterocycles
| Heterocycle | General Reaction Scheme | Role of this compound |
|---|---|---|
| Piperidine | Acylation of an amine followed by intramolecular cyclization. | Acts as the acylating agent to form a linear amide precursor which can then be induced to cyclize. |
| Thiadiazole | Acylation of a thiosemicarbazide followed by cyclization and dehydration nih.gov. | Provides the acyl group to form an N-acylthiosemicarbazide intermediate, a direct precursor to the thiadiazole ring bu.edu.eg. |
While the acyl chloride functional group makes this compound a potent acylating agent , it is not a direct alkylating agent. Acylating agents introduce an acyl group (R-C=O) to a substrate, whereas alkylating agents introduce an alkyl group (R). The high reactivity of the carbon-chlorine bond in the acyl chloride group makes it highly electrophilic and susceptible to nucleophilic attack, leading to the formation of new acyl derivatives such as esters, amides, and anhydrides britannica.com.
The compound could, however, serve as an intermediate in a multi-step synthesis to produce a molecule that does possess alkylating properties. For instance, the acyl chloride could be converted into a different functional group, or the terminal ester could be reduced and converted to a leaving group. However, its primary and direct utility in synthesis is as an acylating agent, providing a methoxycarbonylhexyl moiety.
Application in the Synthesis of Agrochemicals and Related Compounds
The parent dicarboxylic acid, pimelic acid, and its derivatives are recognized as important intermediates in the production of fine chemicals, including pharmaceuticals and agrochemicals nbinno.comnbinno.com. The structural framework of this compound, with its defined carbon chain length and dual functionalities, makes it a suitable building block for constructing complex active ingredients used in agriculture. By reacting the acyl chloride with a nucleophilic site on one molecule and subsequently modifying the ester group, chemists can link different molecular fragments to create novel compounds with potential herbicidal, insecticidal, or fungicidal properties.
Utility in Material Science and Polymer Precursor Synthesis
This compound is an archetypal A-B monomer, a class of molecules essential for producing certain types of polymers tandfonline.comresearchgate.net. The "A" group (the acyl chloride) can react with a nucleophilic "B" group (such as an amine or hydroxyl) on another molecule. This characteristic allows it to be used in step-growth polymerization to create polyesters and polyamides nbinno.comlibretexts.orgsavemyexams.com.
Polyamides and Poly(ester-amide)s: If this compound is reacted with an amino alcohol, the amine will preferentially react with the highly reactive acyl chloride to form an amide bond. The resulting monomer, now containing a hydroxyl group and a methyl ester group, can then undergo polycondensation to form a poly(ester-amide). This allows for the synthesis of polymers with precisely alternating ester and amide linkages, which can impart unique properties such as controlled biodegradability and specific thermal characteristics tandfonline.com.
Functional Polymers: The compound can also be used to create polymers with pendant ester groups. For example, self-polycondensation is theoretically possible under conditions that would convert the ester to a reactive species after the initial polyamide formation, or it can be reacted with a diamine. In the latter case, the reaction would yield a polyamide with a methyl ester group attached to each repeating unit. These ester groups can be subsequently hydrolyzed to carboxylic acids, providing sites for further functionalization, cross-linking, or altering the polymer's solubility. The use of A-B type monomers like this compound offers advantages in polymerization, such as easier control of stoichiometry and simpler purification processes researchgate.net.
Table 2: Polymerization Potential of this compound
| Co-monomer | Reaction Type | Resulting Polymer | Potential Properties |
|---|---|---|---|
| Diamine (H₂N-R-NH₂) | Polycondensation | Polyamide with pendant ester groups | Functionalizable, potentially hydrophilic after hydrolysis. |
| Amino alcohol (HO-R-NH₂) | Two-step polycondensation | Poly(ester-amide) tandfonline.com | Tunable thermal and mechanical properties, biodegradability. |
| Diol (HO-R-OH) | Polycondensation | Polyester with a terminal ester group | Can be used to create specific end-functionalized oligomers. |
Advanced Analytical Characterization in Research
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, MS)
Spectroscopic techniques are indispensable for determining the molecular structure of a compound by probing how the molecule interacts with electromagnetic radiation. Each method provides unique information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, integration, and multiplicity of signals reveal the electronic environment, number, and neighboring protons for each unique proton in the molecule. For Methyl 7-chloro-7-oxoheptanoate, one would expect distinct signals corresponding to the methyl ester group protons and the different methylene groups along the aliphatic chain. Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms, including the carbonyl carbons of the ester and the highly deshielded carbonyl carbon of the acyl chloride.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOCH₃ | 3.6 - 3.7 | Singlet | 3H |
| -CH₂COCl | 2.8 - 3.0 | Triplet | 2H |
| -CH₂COOCH₃ | 2.2 - 2.4 | Triplet | 2H |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be expected to show characteristic strong absorption bands for the C=O stretching vibrations of both the ester and the acyl chloride functional groups. The acyl chloride carbonyl stretch typically appears at a higher wavenumber (around 1800 cm⁻¹) than the ester carbonyl stretch (around 1735 cm⁻¹).
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum would confirm the compound's molecular weight. Furthermore, the fragmentation pattern, which results from the breakdown of the molecule within the spectrometer, offers valuable clues about its structure. Key fragments for this compound would likely arise from the loss of the methoxy group (-OCH₃) or the chlorine atom.
While these spectroscopic methods are standard for structural elucidation, specific, publicly available experimental spectra for this compound could not be located in the search results.
Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., GC-MS, HPLC)
Chromatography is a laboratory technique for the separation of a mixture. nih.gov It involves passing the mixture dissolved in a "mobile phase" through a "stationary phase," which separates the analyte from other molecules in the mixture based on differential partitioning between the two phases. nih.gov This is critical for assessing the purity of a compound and identifying any impurities from the synthesis or degradation processes.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. A sample of this compound would be vaporized and separated on a GC column based on its boiling point and interaction with the stationary phase. The separated components would then be analyzed by the mass spectrometer, allowing for both quantification and identification of the main compound and any volatile impurities.
High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient technique used to separate, identify, and quantify components in a mixture. nih.gov In this method, a liquid solvent containing the sample is passed through a column packed with a solid adsorbent material under high pressure. nih.gov HPLC is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. The purity of this compound has been assessed using HPLC, with a reported purity of ≥98%. sigmaaldrich.com
Table 2: Purity Assessment Data for this compound
| Technique | Parameter | Reported Value | Source |
|---|---|---|---|
| HPLC | Purity | ≥98% | sigmaaldrich.com |
Detailed chromatograms and specific analytical conditions (e.g., column type, mobile phase, flow rate) for either GC-MS or HPLC analysis of this compound are not available in the provided search results.
Crystallographic Studies for Solid-State Structure Determination
Crystallographic studies, primarily X-ray crystallography, are the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing an X-ray beam onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the electron density can be constructed, revealing exact bond lengths, bond angles, and conformational information.
For this compound, a successful crystallographic analysis would provide unambiguous proof of its structure and reveal the conformation of the aliphatic chain in the solid state. However, this technique is contingent on the ability to grow a suitable, high-quality single crystal of the compound. There is no information available in the search results to indicate that crystallographic studies have been performed on this compound.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving Methyl 7-chloro-7-oxoheptanoate. The acyl chloride moiety is a potent electrophile, readily undergoing nucleophilic acyl substitution. chemistrysteps.comsavemyexams.com
Nucleophilic Acyl Substitution:
The reaction with a nucleophile (Nu⁻) proceeds through a tetrahedral intermediate. DFT calculations can map the potential energy surface of this reaction, identifying the transition state and the intermediate.
CH₃OOC(CH₂)₅COCl + Nu⁻ → [CH₃OOC(CH₂)₅C(O⁻)(Cl)Nu] → CH₃OOC(CH₂)₅CONu + Cl⁻
The energy barrier for the formation of the tetrahedral intermediate and its subsequent collapse to products can be calculated. These calculations would likely show a relatively low activation energy, consistent with the high reactivity of acyl chlorides. youtube.com
Transition State Analysis:
Frequency calculations on the optimized geometry of the transition state would reveal a single imaginary frequency corresponding to the C-Cl bond breaking and the C-Nu bond forming. The geometry of the transition state would be trigonal bipyramidal-like around the carbonyl carbon.
Influence of the Ester Group:
A key question for quantum chemical calculations is the potential for intramolecular reactions. While the six-carbon chain makes direct interaction between the ester and acyl chloride groups sterically unlikely, computational models can quantify the electronic influence of the distant ester group on the reactivity of the acyl chloride. This is typically found to be a minor electronic effect due to the insulating nature of the long alkyl chain.
Table 1: Hypothetical DFT-Calculated Thermodynamic and Kinetic Data for the Reaction of this compound with a Generic Nucleophile
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | 10-15 |
| Enthalpy of Reaction (ΔH) | -20 to -30 |
| Free Energy of Reaction (ΔG) | -25 to -35 |
| C-Cl bond length in transition state | ~2.5 Å |
| C-Nu bond length in transition state | ~2.2 Å |
Note: These are representative values based on general knowledge of acyl chloride reactivity and are not from a specific study on this compound.
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations can provide insights into how this compound might interact with enzyme active sites, for instance, those of serine proteases or esterases. nih.govnih.govnih.gov Such enzymes are common targets for inhibitors, and the bifunctional nature of this molecule makes it an interesting candidate for such studies. mdpi.com
Enzyme Active Site Binding:
MD simulations could model the docking of this compound into the active site of an enzyme like a serine protease. The simulation would likely show the electrophilic acyl chloride group positioned near the catalytic serine residue. The long aliphatic chain would be expected to occupy hydrophobic pockets within the active site, while the terminal methyl ester could form hydrogen bonds with appropriate residues.
Covalent Inhibition:
The primary interaction of interest would be the covalent modification of the catalytic serine by the acyl chloride group. MD simulations can be used to study the conformational changes in the enzyme and the inhibitor that lead to the formation of a stable acyl-enzyme intermediate. nih.gov
Role of the Bifunctional Groups:
The simulations would help in understanding the distinct roles of the two functional groups. The acyl chloride acts as the "warhead," forming a covalent bond with the enzyme. The methyl ester and the alkyl chain, on the other hand, would primarily contribute to the binding affinity and specificity through non-covalent interactions. mdpi.com
Table 2: Potential Intermolecular Interactions of this compound in a Serine Protease Active Site (Hypothetical MD Simulation Data)
| Functional Group of Inhibitor | Interacting Enzyme Residue (Example) | Type of Interaction |
| Acyl Chloride | Serine (catalytic) | Covalent bond formation |
| Alkyl Chain | Leucine, Valine, Isoleucine | Hydrophobic interactions |
| Methyl Ester Carbonyl | Glycine, Asparagine (backbone NH) | Hydrogen bonding |
| Methyl Ester Oxygen | Water molecule | Hydrogen bonding |
Structure-Activity Relationship (SAR) Derivation in Derivatives Research
While no specific SAR studies on this compound derivatives are publicly available, we can hypothesize the key structural features that would be important for modulating its biological activity, for instance, as an enzyme inhibitor. nih.gov
Alkyl Chain Length:
Varying the length of the alkyl chain would likely have a significant impact on activity. A shorter or longer chain could alter the positioning of the acyl chloride in the active site, affecting its reactivity. The optimal chain length would depend on the specific topology of the enzyme's binding pocket. nih.gov
Halogen Substitution:
Replacing the chlorine with other halogens (fluorine, bromine, iodine) would modulate the electrophilicity and leaving group ability of the acyl halide. An acyl fluoride would be less reactive, while an acyl bromide or iodide would be more reactive. This could be used to fine-tune the rate of covalent modification of the target enzyme. nih.gov
Ester Group Modification:
The terminal ester group could be modified to explore interactions with different sub-pockets of the enzyme. For example, replacing the methyl group with larger alkyl or aryl groups could enhance hydrophobic interactions. Converting the ester to an amide or a carboxylic acid would introduce different hydrogen bonding capabilities. nih.gov
Table 3: Hypothetical SAR of this compound Derivatives as Enzyme Inhibitors
| Modification | Predicted Effect on Activity | Rationale |
| Increase alkyl chain length | Variable | May improve hydrophobic interactions but could also lead to steric hindrance. |
| Replace Cl with Br | Increase | Bromide is a better leaving group, leading to faster covalent modification. |
| Replace methyl ester with ethyl ester | Minor change | Small increase in hydrophobicity, likely minor impact on binding. |
| Hydrolyze ester to carboxylic acid | Increase or Decrease | Introduces a negative charge, which could form favorable salt bridges or unfavorable electrostatic clashes. |
Predictive Modeling of Chemical Reactivity and Selectivity
Predictive modeling, such as the development of Quantitative Structure-Activity Relationship (QSAR) models, can be used to forecast the reactivity and selectivity of this compound and its derivatives. wikipedia.orgnih.gov
QSAR for Reactivity:
A QSAR model could be built to predict the rate of reaction of a series of this compound derivatives with a model nucleophile. Molecular descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acyl chloride carbonyl carbon, steric parameters, and electronic properties of substituents would be used as independent variables. nih.gov
Predicting Selectivity:
Table 4: Key Molecular Descriptors for a QSAR Model Predicting the Reactivity of this compound Derivatives
| Descriptor | Type | Predicted Correlation with Reactivity |
| LUMO Energy | Electronic | Negative (lower LUMO energy indicates higher electrophilicity) |
| Carbonyl Carbon Charge | Electronic | Positive (more positive charge indicates higher electrophilicity) |
| Steric Hindrance around Acyl Chloride | Steric | Negative (increased steric bulk hinders nucleophilic attack) |
| LogP (Hydrophobicity) | Physicochemical | Variable (depends on the reaction environment) |
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of Methyl 7-chloro-7-oxoheptanoate will increasingly focus on the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. iastate.eduorganic-synthesis.com Traditional methods for producing acyl chlorides often involve reagents like thionyl chloride or phosphorus chlorides, which can generate hazardous byproducts. chemguide.co.ukacs.org Similarly, classical esterification methods can be energy-intensive. rsc.org
Future research will likely prioritize the development of catalytic routes that minimize waste and utilize more benign reagents. organic-synthesis.com This includes exploring solid-supported catalysts or enzymatic processes for the selective formation of the ester and acyl chloride functionalities. The use of safer, renewable solvents is another key area of development. organic-synthesis.com For instance, replacing hazardous solvents like dichloromethane with more sustainable alternatives is a critical goal. rsc.org Another promising approach is the use of supercritical fluids, such as methanol/carbon dioxide mixtures, which can enhance reaction rates and simplify purification in transesterification processes. rsc.org
| Green Chemistry Principle | Application to Synthesis of this compound |
| Prevent Waste | Designing synthetic routes with high atom economy to minimize byproducts. |
| Use Catalysts | Employing reusable catalysts instead of stoichiometric reagents to reduce waste. organic-synthesis.com |
| Design Less Hazardous Syntheses | Avoiding the use of toxic reagents like phosgene derivatives in favor of milder chlorinating agents. |
| Use Safer Solvents | Replacing chlorinated solvents with greener alternatives such as dimethyl carbonate or anisole. organic-synthesis.comrsc.org |
| Increase Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. organic-synthesis.com |
| Use Renewable Feedstocks | Investigating bio-based precursors for the heptanoate (B1214049) backbone. organic-synthesis.com |
Exploration of Novel Chemical Transformations and Derivatizations
The bifunctional nature of this compound, containing both a moderately reactive methyl ester and a highly reactive acyl chloride, allows for a wide range of selective chemical transformations. khanacademy.orgyoutube.comsavemyexams.com The significant difference in reactivity between these two groups is the cornerstone for creating complex molecules in a controlled, stepwise manner.
Future research will focus on exploiting this reactivity difference. The acyl chloride can readily react with a variety of nucleophiles—such as amines, alcohols, and thiols—to form amides, esters, and thioesters, respectively, while leaving the methyl ester group intact under controlled conditions. youtube.comtandfonline.comnih.gov Conversely, the methyl ester can be selectively hydrolyzed or transesterified under different conditions. organic-chemistry.org This opens the door to creating novel bifunctional molecules where each end of the carbon chain is tailored for a specific purpose, such as in the development of chemical probes or building blocks for polymerization. nih.govrsc.org The exploration of tandem reactions, where both functional groups participate in a single, efficient process, is another exciting frontier. acs.org
| Reagent/Reaction Type | Product Functional Group (at Acyl Chloride) | Potential Application Area |
| Primary/Secondary Amines | Amide | Pharmaceutical synthesis, polymer precursors. |
| Alcohols/Phenols | Ester | Fine chemicals, fragrance compounds. |
| Thiols | Thioester | Organic synthesis intermediates. |
| Friedel-Crafts Acylation | Ketone | Synthesis of complex organic molecules. |
| Azides (e.g., Sodium Azide) | Acyl Azide | Curtius rearrangement precursor. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms represents a significant trend for the production and derivatization of specialty chemicals like this compound. wikipedia.orgnih.govchemeurope.com These technologies offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better reproducibility compared to traditional batch processing. mit.edu
Automated systems can rapidly screen a wide array of reagents and conditions, accelerating the discovery of new derivatives and optimizing reaction protocols. nih.gov For a molecule like this compound, a flow reactor could allow for the sequential introduction of different nucleophiles to react with the acyl chloride, enabling the creation of a library of diverse compounds with high efficiency. mit.edu This approach minimizes manual handling of reactive intermediates and allows for safer operation on a larger scale. wikipedia.org
Computational Design of Functionalized Heptanoate Derivatives for Targeted Synthesis
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. csmres.co.ukresearchgate.net For this compound, these tools can be used to predict the reactivity of its functional groups and to design novel derivatives with specific, desired properties. mit.eduacs.org Computer-aided synthesis planning (CASP) can help identify the most efficient and sustainable synthetic routes. protheragen.aiacs.orgnih.gov
Expanded Applications in Interdisciplinary Scientific Fields
The unique structure of this compound makes it a valuable building block for a variety of interdisciplinary fields. Its ability to act as a linker molecule, with two distinct points for chemical modification, is of particular interest.
Polymer Chemistry : The compound can be used as a monomer or a chain modifier in the synthesis of specialty polymers. For instance, the acyl chloride can react with diamines to form polyamides, while the ester group could be used for subsequent post-polymerization modifications. researchgate.net
Materials Science : Derivatives of this compound could be used to functionalize surfaces or nanoparticles, creating materials with tailored properties for applications in catalysis or electronics.
Pharmaceutical and Agrochemical Synthesis : As a versatile intermediate, this compound can be used in the synthesis of complex active ingredients. The heptanoate chain can act as a flexible spacer in molecules designed to interact with biological targets.
Bioconjugation : The reactive acyl chloride allows for the covalent attachment of the molecule to biomolecules, such as proteins or peptides, creating probes for studying biological processes.
As research progresses, the demand for such versatile chemical tools is expected to grow, further driving innovation in the synthesis and application of this compound and its derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
